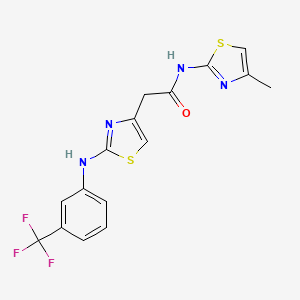![molecular formula C11H10N4O5S B2831524 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide CAS No. 897623-05-1](/img/structure/B2831524.png)
2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide” is a pyrimidine derivative . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Different analogs of pyrimidines have wide biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, a series of compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . Another method involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .Scientific Research Applications
Histone Deacetylase Inhibition
A compound closely related to 2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide, identified as MGCD0103, was designed, synthesized, and biologically evaluated for its isotype-selective inhibition of histone deacetylases (HDACs). It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, demonstrating significant antitumor activity in vivo. This research highlights its potential as a promising anticancer drug (Zhou et al., 2008).
Antitumor and Antibacterial Agents
Another study focused on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, used as key intermediates for the creation of compounds exhibiting potent antitumor and antibacterial activities. Some compounds demonstrated higher activity against human tumor cell lines than doxorubicin, a standard in cancer treatment. This indicates the versatility of pyrimidinyl derivatives as potential candidates for developing new antitumor and antibacterial drugs (Hafez et al., 2017).
Theoretical Investigation for COVID-19 Application
A theoretical investigation of some antimalarial sulfonamides, which could potentially include compounds structurally related to this compound, utilized computational calculations and molecular docking studies to explore their application as COVID-19 drugs. This research underscores the potential repurposing of sulfonamide derivatives in the fight against novel viral outbreaks (Fahim & Ismael, 2021).
Antifungal and Antibacterial Properties
The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated these compounds' efficacy against bacterial and fungal strains, surpassing the activity of reference drugs in some cases. This study illustrates the potential of pyrimidinyl derivatives in developing new antimicrobial agents (Alsaedi et al., 2019).
Properties
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c12-9(16)6-3-1-2-4-7(6)15-21(19,20)8-5-13-11(18)14-10(8)17/h1-5,15H,(H2,12,16)(H2,13,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWGBFVKSSLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2831443.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2831444.png)
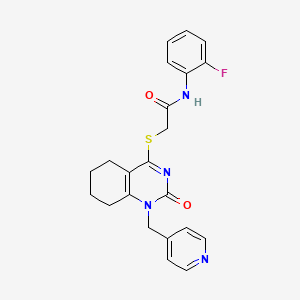
![N,N-Dimethyl-2-azaspiro[3.3]heptan-6-amine;dihydrochloride](/img/structure/B2831446.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)
![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)
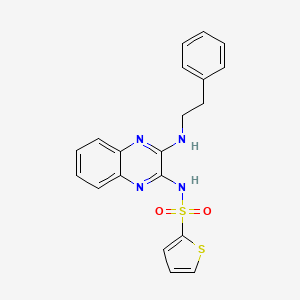
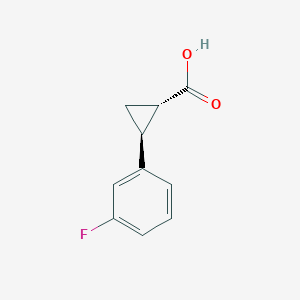
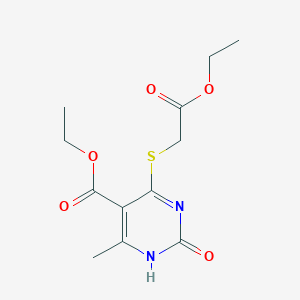
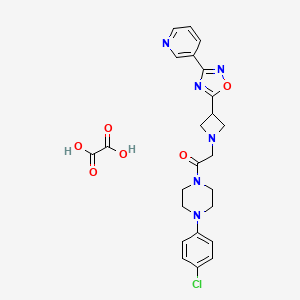
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)
![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)
